4-Amino-3-chloro-2-fluorophenol
CAS No.: 847872-09-7
Cat. No.: VC8139826
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847872-09-7 |
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Molecular Formula | C6H5ClFNO |
Molecular Weight | 161.56 g/mol |
IUPAC Name | 4-amino-3-chloro-2-fluorophenol |
Standard InChI | InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
Standard InChI Key | NNSXHCJONSYHGX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N)Cl)F)O |
Canonical SMILES | C1=CC(=C(C(=C1N)Cl)F)O |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s IUPAC name, 4-amino-3-chloro-2-fluorophenol, reflects its substitution pattern (Figure 1). Key structural identifiers include:
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SMILES:
C1=CC(=C(C(=C1N)Cl)F)O
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3D Conformer: PubChem provides an interactive 3D model highlighting its planar aromatic ring and substituent orientations .
Physicochemical Properties
The amino and hydroxyl groups confer polarity, while halogen atoms enhance lipophilicity, influencing membrane permeability in bioactive molecules .
Synthesis and Manufacturing
Catalytic Hydrogenation Route
Reactivity and Applications
Chemical Behavior
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Amino Group: Participates in diazotization and acylation reactions.
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Hydroxyl Group: Forms ethers/esters; undergoes electrophilic substitution.
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Halogens: Chloro and fluoro groups enable nucleophilic aromatic substitution (SNAr) or Suzuki couplings .
Pharmaceutical Applications
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Antibacterial Agents: Serves as a precursor to fluoroquinolone derivatives .
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Bronchodilators: Fluorinated phenols enhance lipophilicity in chronic bronchitis treatments .
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Anticancer Research: Halogenated anilines are explored for kinase inhibition .
Agrochemical Uses
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 4.38 (2H, m), 6.34–6.59 (aromatic protons), 8.78 (1H, s, −OH) .
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Mass Spectrometry: Exact mass = 161.00437 Da; [M+H]⁺ peak at m/z 162.01 .
Chromatographic Methods
Future Perspectives
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